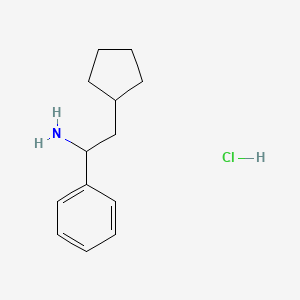
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride
説明
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride, known for its diverse biological activities, has garnered attention in pharmacological research. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1423024-27-4
- Molecular Formula : C13H17ClN
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : This compound acts as a modulator for various receptors, influencing neurotransmitter systems and cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Biological Activity Overview
Antimicrobial Properties
A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its efficacy compared to standard antibiotics, suggesting a potential role in treating infections caused by resistant strains.
Anticancer Activity
Research highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. In vitro assays showed that at specific concentrations, it induced apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Central Nervous System (CNS) Effects
Investigations into the CNS effects revealed that this compound influences dopamine and serotonin pathways. Animal models treated with the compound exhibited altered behavior patterns consistent with anxiolytic effects, warranting further exploration into its use in anxiety and depression therapies.
Dosage and Toxicity
The biological effects of this compound are dose-dependent. Low doses are associated with therapeutic effects while higher doses may lead to toxicity. Toxicological studies suggest a threshold above which adverse effects manifest, emphasizing the need for careful dosage optimization in clinical settings.
Future Directions
Given the promising biological activities of this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Formulation Development : Creating effective delivery systems to enhance bioavailability.
特性
IUPAC Name |
2-cyclopentyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12;/h1-3,8-9,11,13H,4-7,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSNPZMXWJBCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-27-4 | |
| Record name | Benzenemethanamine, α-(cyclopentylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















